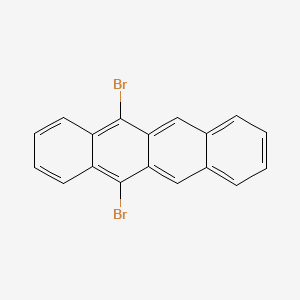![molecular formula C53H25F17NO2P B14774575 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14774575.png)
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule characterized by its multiple aromatic rings and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the naphthalen-2-yl and pentafluorophenyl intermediates. These intermediates are then subjected to a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques. The reaction conditions generally include the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using suitable reducing agents, potentially altering its electronic properties.
Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. Its multiple aromatic rings and fluorinated groups allow it to engage in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C53H25F17NO2P |
|---|---|
Molecular Weight |
1061.7 g/mol |
IUPAC Name |
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C53H25F17NO2P/c54-43-40(44(55)46(57)47(58)45(43)56)24-71(35-14-13-25-7-1-2-8-26(25)19-35)74-72-48-38(29-15-31(50(59,60)61)22-32(16-29)51(62,63)64)20-27-9-3-5-11-36(27)41(48)42-37-12-6-4-10-28(37)21-39(49(42)73-74)30-17-33(52(65,66)67)23-34(18-30)53(68,69)70/h1-23H,24H2 |
InChI Key |
OJQBOYHAERYMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CC3=C(C(=C(C(=C3F)F)F)F)F)P4OC5=C(C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=C(O4)C(=CC9=CC=CC=C98)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



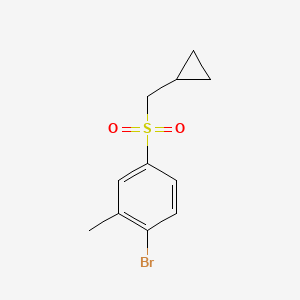



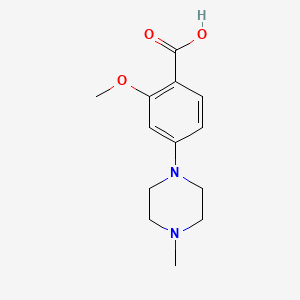
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14774540.png)
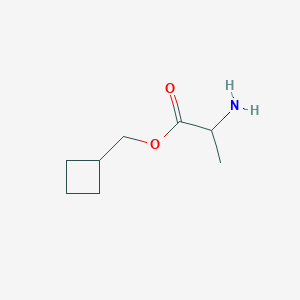
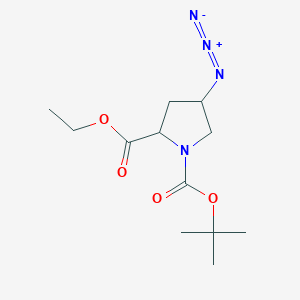
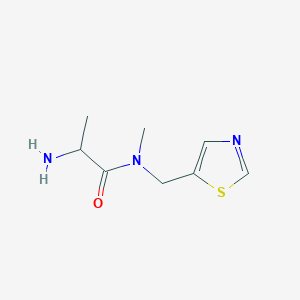
![2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide](/img/structure/B14774556.png)
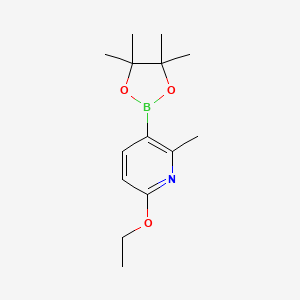
![3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol](/img/structure/B14774570.png)
